Ethyl 3-nitropyridine-2-carboxylate
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Overview
Description
Ethyl 3-nitropyridine-2-carboxylate is a chemical compound with the CAS Number: 229343-13-9 . Its molecular weight is 196.16 and its IUPAC name is ethyl 3-nitro-2-pyridinecarboxylate .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . The nitro group of methyl 3-nitropyridine-4-carboxylate has successfully been replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .Molecular Structure Analysis
The InChI Code of Ethyl 3-nitropyridine-2-carboxylate is 1S/C8H8N2O4/c1-2-14-8(11)7-6(10(12)13)4-3-5-9-7/h3-5H,2H2,1H3 .Chemical Reactions Analysis
The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . The nitro group of methyl 3-nitropyridine-4-carboxylate has successfully been replaced by fluoride anion via nucleophilic aromatic substitution .Scientific Research Applications
Organic Chemistry
Ethyl 3-nitropyridine-2-carboxylate is a chemical compound used in organic chemistry . It has a molecular weight of 196.16 .
Application
This compound is often used as a reagent in various chemical reactions .
Method of Application
The specific method of application can vary depending on the reaction. In general, it would be used in a controlled environment, following standard safety procedures for handling chemical reagents .
Results or Outcomes
The outcomes of using Ethyl 3-nitropyridine-2-carboxylate as a reagent can vary greatly depending on the specific reaction. It’s important to note that the results would be determined by conducting appropriate analytical methods after the reaction .
Synthesis of Fluorinated Compounds
Another application of Ethyl 3-nitropyridine-2-carboxylate is in the synthesis of fluorinated compounds .
Application
The nitro group of Ethyl 3-nitropyridine-2-carboxylate has been successfully replaced by a fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .
Method of Application
This process involves a nucleophilic aromatic substitution reaction. The nitro group in the 3-nitro-4-carboxylate is replaced by a fluoride anion .
Results or Outcomes
The result of this reaction is the formation of a new compound, Methyl 3-fluoropyridine-4-carboxylate . This demonstrates the potential of Ethyl 3-nitropyridine-2-carboxylate in the synthesis of fluorinated compounds .
Synthesis of Fluorinated Compounds
Ethyl 3-nitropyridine-2-carboxylate can be used in the synthesis of fluorinated compounds .
Application
The nitro group of Ethyl 3-nitropyridine-2-carboxylate can be replaced by a fluoride anion via nucleophilic aromatic substitution to produce 3-fluoro-pyridine-4-carboxylate .
Method of Application
This process involves a nucleophilic aromatic substitution reaction. The nitro group in the 3-nitro-4-carboxylate is replaced by a fluoride anion .
Results or Outcomes
The result of this reaction is the formation of a new compound, Methyl 3-fluoropyridine-4-carboxylate . This demonstrates the potential of Ethyl 3-nitropyridine-2-carboxylate in the synthesis of fluorinated compounds .
Safety And Hazards
Future Directions
The development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years . The introduction of a fluorine atom in a molecule does not result in a considerable change in the size or the shape of the compound . Therefore, future research may focus on the synthesis of fluorinated pyridines .
properties
IUPAC Name |
ethyl 3-nitropyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-2-14-8(11)7-6(10(12)13)4-3-5-9-7/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHCPBWFCRFRTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593259 |
Source
|
Record name | Ethyl 3-nitropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-nitropyridine-2-carboxylate | |
CAS RN |
229343-13-9 |
Source
|
Record name | Ethyl 3-nitropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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